

# A Comparative Analysis of 6-(Methoxycarbonyl)nicotinic Acid and Its Positional Isomers

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## Compound of Interest

Compound Name: **6-(Methoxycarbonyl)nicotinic acid**

Cat. No.: **B092421**

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This guide provides a detailed comparative study of **6-(Methoxycarbonyl)nicotinic acid** and its positional isomers, which are monomethyl esters of pyridinedicarboxylic acids. The document outlines their physicochemical properties, spectroscopic data, synthesis methods, and known biological activities. The information is presented to facilitate research and development in medicinal chemistry and related fields.

## Introduction

Pyridine carboxylic acid derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities.<sup>[1]</sup> The positional isomerism of functional groups on the pyridine ring can significantly influence the molecule's physicochemical properties, and in turn, its pharmacokinetic and pharmacodynamic profiles. This guide focuses on the systematic comparison of ten unique positional isomers of pyridinedicarboxylic acid monomethyl esters, providing a valuable resource for researchers exploring structure-activity relationships within this class of compounds.

## Physicochemical Properties

The arrangement of the carboxylic acid and methoxycarbonyl groups on the pyridine ring impacts properties such as melting point, boiling point, and solubility. A summary of the

available physicochemical data for the ten unique isomers is presented in Table 1. Data for some isomers is limited in the public domain and is noted as "Not available."

Table 1: Physicochemical Properties of Pyridinedicarboxylic Acid Monomethyl Ester Isomers

Isomer Name	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)	Boiling Point (°C)
6-(Methoxycarbonyl)nicotinic acid	17874-76-9	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	181.145	Not available	Not available
Methyl 2-carboxypyridine-3-carboxylate	Not available	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	181.145	Not available	Not available
Methyl 4-carboxypyridine-2-carboxylate	Not available	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	181.145	Not available	Not available
Methyl 2-carboxypyridine-4-carboxylate	Not available	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	181.145	Not available	Not available
Methyl 5-carboxypyridine-2-carboxylate	Not available	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	181.145	Not available	Not available
Methyl 2-carboxypyridine-5-carboxylate	Not available	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	181.145	Not available	Not available
Methyl 6-carboxypyridine-2-carboxylate	7170-36-7	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	181.145	Not available	Not available
Methyl 4-carboxypyridi	Not available	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	181.145	Not available	Not available

ne-3-  
carboxylate

Methyl 3-  
carboxypyridi-  
ne-4-  
carboxylate

	Not available	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	181.145	Not available	Not available
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Methyl 5-  
carboxypyridi-  
ne-3-  
carboxylate

	Not available	C <sub>8</sub> H <sub>7</sub> NO <sub>4</sub>	181.145	Not available	Not available
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## Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and identification of these isomers. The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) data.

Table 2: <sup>1</sup>H NMR Spectroscopic Data (Chemical Shifts ( $\delta$ ) in ppm)

Isomer Name	Solvent	Pyridine Ring Protons	-OCH <sub>3</sub>
Methyl 6- methylnicotinate	CDCl <sub>3</sub>	9.06 (s, 1H), 8.13 (dd, 1H), 7.20 (d, 1H)	3.89 (s, 3H)
Methyl 6- methylpyridine-2- carboxylate	CDCl <sub>3</sub>	8.05 (d, 1H), 7.85 (t, 1H), 7.44 (d, 1H)	Not available
Methyl nicotinate (3- isomer)*	CDCl <sub>3</sub>	9.23 (s, 1H), 8.78 (d, 1H), 8.29 (d, 1H), 7.39 (t, 1H)	3.96 (s, 3H)

\*Note: Data for the exact positional isomers of **6-(Methoxycarbonyl)nicotinic acid** is limited. Data for structurally similar compounds (methyl esters of methyl-substituted pyridine carboxylic acids and methyl nicotinate) is provided for reference.

Table 3: IR Spectroscopic Data (Wavenumber,  $\text{cm}^{-1}$ )

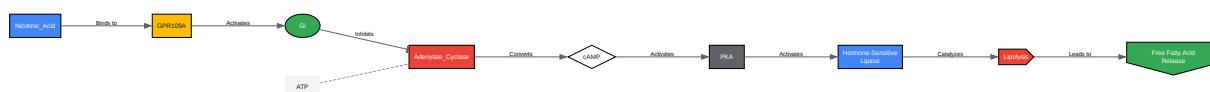
Isomer Name	C=O (Ester)	C=O (Carboxylic Acid)	C=C, C=N (Aromatic)
Methyl nicotinate (3-isomer)	~1720	-	Not available
6-Methylpyridine-2-carboxylic acid	-	Not available	Not available

\*Note: Comprehensive IR data for all isomers is not readily available. The characteristic ester carbonyl stretch is expected around  $1720 \text{ cm}^{-1}$ .

## Biological Activity

Pyridine carboxylic acid derivatives are known to interact with various biological targets, including enzymes and receptors.<sup>[2]</sup> While specific comparative data for all isomers is not available, the parent compound, nicotinic acid (Vitamin B3), is known to exert its effects through the G protein-coupled receptor GPR109A (also known as HCA<sub>2</sub>), leading to a reduction in lipolysis and having lipid-lowering effects.<sup>[3][4]</sup> It is plausible that some of the positional isomers of **6-(Methoxycarbonyl)nicotinic acid** could exhibit similar or novel biological activities. For instance, various pyridine carboxylic acid derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and for their antimicrobial and anticancer activities.<sup>[5][6]</sup>

A hypothetical signaling pathway for nicotinic acid, which may serve as a starting point for investigating the mechanisms of its derivatives, is presented below.

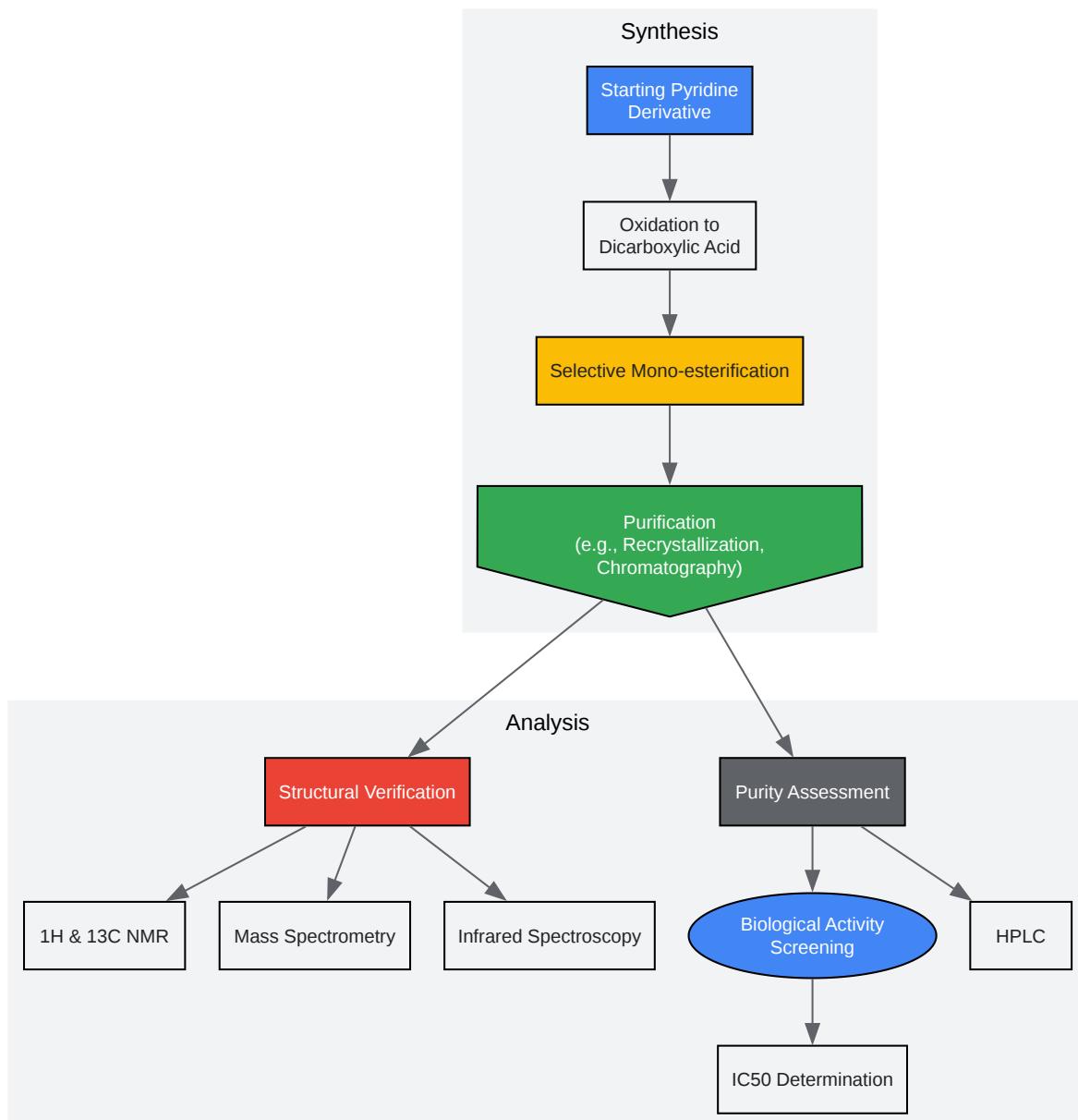


[Click to download full resolution via product page](#)*Hypothetical Signaling Pathway of Nicotinic Acid*

## Experimental Protocols

### General Synthesis Workflow

The synthesis of pyridinedicarboxylic acid monomethyl esters typically involves a multi-step process, starting from a suitable pyridine derivative. A general workflow is outlined below.

[Click to download full resolution via product page](#)*General Workflow for Synthesis and Analysis*

# Synthesis of 6-Methyl-2-pyridinecarboxylic acid

This protocol describes the synthesis of a precursor acid for one of the isomers.

## Materials:

- 2,6-dimethylpyridine
- Potassium permanganate (KMnO<sub>4</sub>)
- Deionized water
- Ethyl acetate
- Ethanol

## Procedure:

- Dissolve 2,6-dimethylpyridine (0.1 mol) in 500 mL of deionized water in a round-bottom flask equipped with a stirrer and a condenser.[\[7\]](#)
- Heat the solution to 60°C with stirring.[\[7\]](#)
- Add potassium permanganate (0.15 mol) in ten portions over a period of 5 hours, maintaining the temperature at approximately 60°C.[\[7\]](#)
- After the addition is complete, continue stirring for a short period and then filter the hot reaction mixture to remove insoluble manganese dioxide.[\[7\]](#)
- Cool the filtrate and adjust the pH to 5 with a suitable acid.
- Extract the aqueous solution with ethyl acetate.
- Collect the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Recrystallize the crude product from ethanol to obtain pure 6-methyl-2-pyridinecarboxylic acid.[\[7\]](#)

## General Protocol for HPLC Purity Analysis

This protocol provides a general method for determining the purity of the synthesized compounds.

### Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m)

### Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid

### Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.<sup>[8]</sup> The exact ratio will need to be optimized for each isomer.
- Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the mobile phase to a concentration of approximately 0.2-0.3 mg/mL.<sup>[8]</sup> Filter the solution through a 0.45  $\mu$ m syringe filter.
- Chromatographic Conditions:
  - Flow rate: 0.5 - 1.0 mL/min
  - Injection volume: 10-20  $\mu$ L
  - Detection wavelength: 255 nm (or a wavelength of maximum absorbance for the specific isomer)<sup>[8]</sup>

- Analysis: Inject the sample and record the chromatogram. The purity can be estimated by the area percentage of the main peak.

## Protocol for IC<sub>50</sub> Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of the compounds against a target enzyme.[\[9\]](#)[\[10\]](#)[\[11\]](#)

### Materials:

- Target enzyme
- Substrate for the enzyme
- Test compounds (isomers) dissolved in a suitable solvent (e.g., DMSO)
- Assay buffer
- 96-well or 384-well plates
- Plate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay method.

### Procedure:

- Prepare a series of dilutions of the test compounds.
- In the wells of the microplate, add the assay buffer, the target enzyme, and the test compound at various concentrations. Include control wells with no inhibitor.
- Pre-incubate the enzyme with the inhibitor for a defined period.
- Initiate the enzymatic reaction by adding the substrate.
- Monitor the reaction progress over time by measuring the signal (e.g., absorbance) at regular intervals.
- Calculate the initial reaction rates for each inhibitor concentration.

- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the  $IC_{50}$  value.[\[11\]](#)

## Conclusion

This guide provides a comparative overview of **6-(Methoxycarbonyl)nicotinic acid** and its positional isomers. While there are gaps in the publicly available data for some of the less common isomers, this compilation serves as a valuable starting point for researchers. The provided experimental protocols offer a foundation for the synthesis, purification, and biological evaluation of these compounds. Further research is warranted to fully elucidate the structure-activity relationships within this class of molecules and to explore their potential as novel therapeutic agents.

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